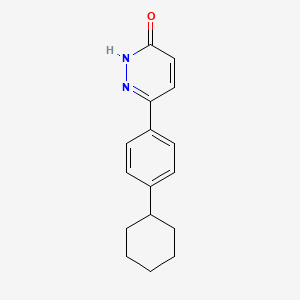

6-(4-Cyclohexylphenyl)pyridazin-3-ol

Descripción general

Descripción

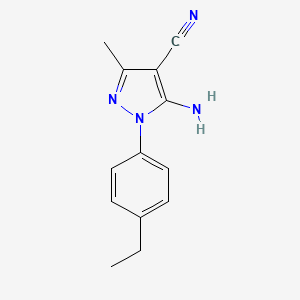

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is available for research use only .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the available resources .Aplicaciones Científicas De Investigación

1. Potential Use in Treating Attentional and Cognitive Disorders

The compound 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, closely related to 6-(4-Cyclohexylphenyl)pyridazin-3-ol, has been identified as a potent and selective histamine H3 receptor inverse agonist. It has high affinity for both human and rat H3 receptors and demonstrates significant selectivity over other histamine receptor subtypes. This compound exhibits ideal pharmaceutical properties for CNS drugs and has been selected for preclinical development, particularly for the treatment of attentional and cognitive disorders (Hudkins et al., 2011).

2. Synthesis and Reactions in Medicinal Chemistry

Research on pyridazinone derivatives, which include this compound, shows their importance in medicinal chemistry. These derivatives have been synthesized using various methods, such as palladium-catalyzed Sonogashira cross-coupling reactions. These compounds are significant due to their potential in creating pharmacologically active compounds (Coelho, Sotelo, & Raviña, 2003).

3. Anticonvulsant Activity

Several derivatives of pyridazinone, akin to this compound, have been synthesized and tested for their anticonvulsant activity. The study found that some derivatives exhibit significant anticonvulsant properties, indicating the potential use of these compounds in treating seizures (Samanta et al., 2011).

4. Structural Analysis and Theoretical Studies

Structural analysis and density functional theory calculations have been conducted on pyridazine analogs, including compounds related to this compound. These studies provide insights into the electronic properties and molecular interactions of these compounds, which are critical for their pharmacological activities (Sallam et al., 2021).

5. Exploration in the Synthesis of Novel Compounds

Research into the synthesis of novel pyridazinones, including those structurally related to this compound, has led to the development of new compounds with potential pharmacological applications. This includes exploring various synthesis routes and reaction mechanisms (Alonazy, Al-Hazimi, & Korraa, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as pyridazinone derivatives, have been shown to inhibit phosphodiesterase (pde) enzymes

Mode of Action

Related compounds have been shown to inhibit pde enzymes, leading to increased levels of cyclic adenosine monophosphate (camp) and cyclic guanosine monophosphate (cgmp) in cells . This can result in a variety of cellular effects, including vasodilation and increased cardiac output .

Biochemical Pathways

Inhibition of pde enzymes can affect multiple pathways, including those involved in smooth muscle relaxation and cardiac function .

Result of Action

Related compounds have been shown to have inotropic and vasodilator properties, suggesting that this compound may have similar effects .

Análisis Bioquímico

Biochemical Properties

6-(4-Cyclohexylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various cellular processes. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance the inotropic and vasodilator properties of cardiac cells by increasing cAMP levels . Furthermore, it affects gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PDE-III enzymes, inhibiting their activity and leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the compound modulates gene expression by interacting with transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and improved cardiac function in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cardiac function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and heart, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy .

Propiedades

IUPAC Name |

3-(4-cyclohexylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFHMXYLMJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)

![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)

![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)